N-piperidin-3-ylbenzamide hydrochloride
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Overview
Description
“N-piperidin-3-ylbenzamide hydrochloride” is a chemical compound with the CAS Number: 403479-38-9 . It has a molecular weight of 240.73 and its IUPAC name is N-(piperidin-3-yl)benzamide hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2O.ClH/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H . This indicates that the molecule is composed of a benzamide group attached to a piperidin-3-yl group, along with a hydrochloride group.Scientific Research Applications
Therapeutic Applications and Biological Activities
Donepezil Hydrochloride is a piperidine derivative utilized for treating Alzheimer's disease. It demonstrates effectiveness in slowing cognitive and functional decline in patients, emphasizing the therapeutic potential of piperidine derivatives in neurodegenerative disorders (Román & Rogers, 2004).
Piper Species have been recognized for their extensive phytochemical properties and biological activities, including antimicrobial, antioxidant, and neuropharmacological effects. These activities suggest the potential for developing new therapeutic agents from piperidine-related compounds (Salehi et al., 2019).
Piperine , a major principle of black pepper and a piperidine-related compound, has been studied for its diverse physiological effects, including anti-inflammatory, antioxidant, and potential anti-cancer properties. This underscores the significant therapeutic potential of piperidine and benzamide derivatives in treating various diseases (Srinivasan, 2007).
Potential in Drug Development and Pharmacological Research
Piperazine Derivatives have shown a wide range of therapeutic uses, including antipsychotic, antidepressant, and anticancer activities. This highlights the versatility of piperidine analogs in drug discovery and the potential for developing new therapeutic agents (Rathi et al., 2016).
Anticonvulsant Drugs derived from piperine and its derivatives have demonstrated effectiveness in various types of epilepsy, illustrating the medical relevance of research on piperidine and benzamide derivatives for neurological conditions (Pei, 1983).
Safety and Hazards
The safety information for “N-piperidin-3-ylbenzamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-piperidin-3-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJIGSSKZDCZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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